D-Val-Leu-Lys-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

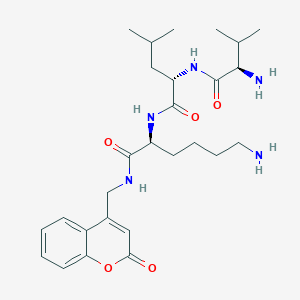

Structure

2D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2-oxochromen-4-yl)methyl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O5/c1-16(2)13-21(32-27(36)24(29)17(3)4)26(35)31-20(10-7-8-12-28)25(34)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24H,7-8,10,12-13,15,28-29H2,1-4H3,(H,30,34)(H,31,35)(H,32,36)/t20-,21-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWZHDFWQHVXMM-AWRGLXIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)[C@@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Cleavage of D-Val-Leu-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols related to the cleavage of the fluorogenic substrate D-Val-Leu-Lys-7-amino-4-methylcoumarin (D-Val-Leu-Lys-AMC). This substrate is a valuable tool for the sensitive and specific measurement of plasmin activity, a key enzyme in fibrinolysis and other physiological and pathological processes.

Introduction to this compound and Plasmin

This compound is a synthetic tripeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][2] In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal lysine residue and the AMC moiety, the highly fluorescent AMC is released.[3] The resulting fluorescence can be monitored in real-time to quantify the enzymatic activity of the protease responsible for the cleavage.

The primary enzyme that recognizes and cleaves this compound is plasmin , a serine protease that plays a crucial role in the dissolution of fibrin blood clots, a process known as fibrinolysis.[1] Plasmin is also involved in various other biological processes, including tissue remodeling, wound healing, and tumor cell migration and invasion.

The Molecular Mechanism of this compound Cleavage

The cleavage of this compound by plasmin is a classic example of enzyme-catalyzed hydrolysis. The mechanism can be broken down into the following key steps:

-

Substrate Binding: The D-Val-Leu-Lys peptide sequence of the substrate binds to the active site of plasmin. The specificity of this interaction is determined by the amino acid residues lining the active site cleft, particularly the S1 pocket, which preferentially accommodates basic amino acids like lysine at the P1 position (the residue immediately preceding the cleavage site).

-

Formation of the Michaelis Complex: The initial binding of the substrate to the enzyme forms a non-covalent enzyme-substrate complex, also known as the Michaelis complex.

-

Nucleophilic Attack: A key serine residue (Ser741 in human plasmin) in the catalytic triad (comprising Serine, Histidine, and Aspartate) of the plasmin active site acts as a nucleophile. The hydroxyl group of the serine attacks the carbonyl carbon of the amide bond linking the lysine residue to the AMC group.

-

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. The oxyanion hole in the enzyme's active site stabilizes this intermediate through hydrogen bonding.

-

Acyl-Enzyme Intermediate Formation and AMC Release: The tetrahedral intermediate collapses, leading to the cleavage of the Lys-AMC amide bond. The AMC molecule, now protonated by a histidine residue in the catalytic triad, is released as 7-amino-4-methylcoumarin. This leaves the peptide portion of the substrate covalently attached to the serine residue of the enzyme, forming an acyl-enzyme intermediate.

-

Deacylation: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile to attack the carbonyl carbon of the acyl-enzyme intermediate.

-

Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate.

-

Enzyme Regeneration and Product Release: The second intermediate collapses, breaking the covalent bond between the peptide and the serine residue. The D-Val-Leu-Lys peptide is released, and the enzyme's active site is regenerated, ready to bind to another substrate molecule.

The released AMC molecule is fluorescent, with an excitation maximum typically in the range of 360-380 nm and an emission maximum between 440-460 nm.[1][2] The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the concentration of active plasmin.

Quantitative Data: Kinetics of this compound Cleavage by Plasmin

The interaction between plasmin and its substrate this compound can be described by Michaelis-Menten kinetics. The key parameters that define this relationship are the Michaelis constant (Km) and the catalytic constant (kcat).

| Kinetic Parameter | Description | Reported Value for this compound and Plasmin |

| Km (Michaelis Constant) | Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity. | In the low micromolar range, approximately 10–20 µM .[3] This indicates a strong affinity of plasmin for this substrate. |

| kcat (Catalytic Constant) | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | Specific kcat values for the cleavage of this compound by plasmin are not consistently reported in the readily available literature. However, for the hydrolysis of fibrinogen by plasmin, a kcat of 7.1 sec⁻¹ has been reported.[4] While this is a different substrate, it provides an order of magnitude for plasmin's catalytic activity. |

| kcat/Km (Catalytic Efficiency) | This ratio is a measure of the enzyme's overall efficiency. It takes into account both the binding of the substrate (Km) and the catalytic conversion to product (kcat). | Given the low Km, the catalytic efficiency of plasmin for this compound is expected to be high, making it a sensitive substrate for detecting plasmin activity. |

Experimental Protocols for Measuring this compound Cleavage

The following provides a generalized, detailed methodology for performing a plasmin activity assay using the this compound substrate. This protocol can be adapted for various experimental setups, including 96-well plate-based assays for high-throughput screening.

Materials and Reagents

-

This compound substrate: Lyophilized powder.

-

Human Plasmin: Purified and of known concentration.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. The optimal buffer composition may vary, and it is recommended to consult the literature or the supplier of the enzyme and substrate.

-

Substrate Solvent: Dimethyl sulfoxide (DMSO) is commonly used to prepare a concentrated stock solution of the this compound substrate.

-

96-well black microplates: For fluorescence measurements to minimize background signal.

-

Fluorescence microplate reader: Capable of excitation at ~360-380 nm and emission detection at ~440-460 nm.

-

Incubator: To maintain a constant temperature (e.g., 37°C) during the reaction.

Preparation of Reagents

-

Substrate Stock Solution:

-

Dissolve the lyophilized this compound in DMSO to a stock concentration of, for example, 10 mM.

-

Protect the stock solution from light and store it at -20°C.

-

-

Working Substrate Solution:

-

On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentration. The final concentration in the assay should ideally be around the Km value (e.g., 10-50 µM) to ensure sensitive detection of enzyme activity.

-

-

Plasmin Working Solution:

-

Prepare a series of dilutions of the purified human plasmin in assay buffer to generate a standard curve. The concentration range will depend on the sensitivity of the assay and the expected activity in the samples.

-

Assay Procedure

-

Set up the reaction plate:

-

Add a defined volume of assay buffer to each well of the 96-well plate.

-

Add the plasmin standards and unknown samples to their respective wells.

-

Include appropriate controls:

-

No-enzyme control: Contains only the substrate and assay buffer to measure background fluorescence.

-

No-substrate control: Contains the enzyme and assay buffer to account for any intrinsic fluorescence of the enzyme or sample.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.

-

-

Initiate the reaction:

-

Add the working substrate solution to all wells to start the enzymatic reaction.

-

Mix the contents of the wells gently, for example, by using a plate shaker.

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes). The measurement should be in kinetic mode.

-

Data Analysis

-

Plot the data: For each sample and standard, plot the relative fluorescence units (RFU) against time.

-

Determine the initial reaction rate (V₀): The initial rate of the reaction is the slope of the linear portion of the fluorescence versus time curve.

-

Generate a standard curve: Plot the initial reaction rates of the plasmin standards against their known concentrations.

-

Determine the concentration of active plasmin in unknown samples: Interpolate the initial reaction rates of the unknown samples on the standard curve to determine their plasmin concentrations.

Visualization of Relevant Pathways and Workflows

Enzymatic Cleavage of this compound

The following diagram illustrates the core mechanism of this compound cleavage by plasmin.

Caption: A simplified workflow of this compound cleavage by plasmin.

The Fibrinolytic Pathway

The cleavage of this compound by plasmin is a proxy for the enzyme's activity in its primary physiological context, the fibrinolytic pathway. This pathway is responsible for the breakdown of fibrin clots.

Caption: Key components and regulation of the fibrinolytic cascade.

Experimental Workflow for Plasmin Activity Assay

The following diagram outlines the logical flow of a typical experiment to measure plasmin activity using this compound.

Caption: A step-by-step workflow for a fluorometric plasmin activity assay.

Conclusion

The cleavage of this compound by plasmin is a well-characterized and robust method for quantifying the activity of this important serine protease. Understanding the underlying molecular mechanism, the kinetics of the reaction, and the proper experimental procedures is essential for researchers, scientists, and drug development professionals working in areas such as hemostasis, thrombosis, and oncology. The high sensitivity and specificity of this fluorogenic substrate make it an invaluable tool for both basic research and the development of novel therapeutics targeting the fibrinolytic system.

References

The Specificity of D-Val-Leu-Lys-AMC as a Fluorogenic Substrate for Plasmin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of D-Val-Leu-Lys-7-amino-4-methylcoumarin (D-Val-Leu-Lys-AMC) as a highly sensitive and selective fluorogenic substrate for the serine protease, plasmin. This document details the substrate's specificity, provides structured data on its kinetic parameters, and offers detailed experimental protocols for its application in enzyme kinetics and inhibitor screening.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the specific detection of plasmin activity.[1][2] The sequence D-Val-Leu-Lys is recognized and cleaved by plasmin at the C-terminal side of the lysine residue. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by measuring the increase in fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][2] The rate of AMC release is directly proportional to the plasmin activity in the sample.

The selectivity of this substrate for plasmin is attributed to the specific amino acid sequence, which mimics a natural cleavage site for plasmin. While primarily used for plasmin, its cross-reactivity with other related serine proteases should be considered in complex biological samples.

Data Presentation: Kinetic Parameters

Table 1: Michaelis-Menten Constants for this compound with Plasmin

| Parameter | Reported Value | Source |

| Km (µM) | ~10 - 20 | [3] |

Table 2: Comparative Kinetic Parameters of Serine Proteases with Analogous Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Plasmin | H-D-Val-Leu-Lys-pNA (S-2251) | 290 | 25 | 8.6 x 10⁴ |

| Thrombin | Boc-Val-Pro-Arg-AMC | 14 | 120 | 8.6 x 10⁶ |

| Urokinase (HMW) | Z-Gly-Gly-Arg-AMC | 220 | 100 | 4.5 x 10⁵ |

| Factor Xa | Boc-Ile-Glu-Gly-Arg-AMC | 130 | 3.5 | 2.7 x 10⁴ |

Note: Data for analogous substrates are provided for comparative purposes. Researchers should determine the specific kinetic constants for this compound with their enzyme of interest under their experimental conditions.

Experimental Protocols

Determination of Michaelis-Menten Constants (Km and Vmax) for Plasmin with this compound

This protocol outlines the steps to determine the kinetic parameters of plasmin using the this compound substrate.

Materials:

-

Human Plasmin (active, purified)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.

-

Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).

-

Prepare a working solution of human plasmin in Assay Buffer (e.g., 10 nM final concentration). Keep the enzyme on ice.

-

Set up the assay in a 96-well plate:

-

Add 50 µL of each substrate dilution to triplicate wells.

-

Add 50 µL of Assay Buffer to three wells to serve as a blank (no enzyme).

-

-

Initiate the reaction by adding 50 µL of the plasmin working solution to all wells except the blank.

-

Immediately place the plate in the fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings every 30-60 seconds.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration. Convert the change in relative fluorescence units (RFU) per minute to moles of AMC released per minute using a standard curve of free AMC.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

Screening and Characterization of Plasmin Inhibitors

This protocol can be used to screen for potential plasmin inhibitors and to determine their inhibition constant (Ki).

Materials:

-

All materials from the Michaelis-Menten protocol.

-

Putative plasmin inhibitor(s).

-

A known plasmin inhibitor as a positive control (e.g., Aprotinin).

Procedure:

-

Prepare a stock solution of the inhibitor(s) in a suitable solvent (e.g., DMSO or water).

-

Prepare a series of inhibitor dilutions in Assay Buffer.

-

Set up the assay in a 96-well plate:

-

Add 25 µL of Assay Buffer to all wells.

-

Add 25 µL of the inhibitor dilutions to the test wells.

-

Add 25 µL of the solvent vehicle to the no-inhibitor control wells.

-

Add 25 µL of the positive control inhibitor to the appropriate wells.

-

-

Add 25 µL of the plasmin working solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 50 µL of the this compound substrate solution. The final substrate concentration should be at or near the Km value determined previously.

-

Measure the fluorescence intensity kinetically as described in the Michaelis-Menten protocol.

-

Calculate the percent inhibition for each inhibitor concentration compared to the no-inhibitor control.

-

To determine the Ki value , perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis to determine the mode of inhibition and the Ki.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic cleavage of this compound by plasmin.

Caption: General workflow for a plasmin activity assay.

Caption: Simplified plasminogen activation and inhibition pathway.

References

An In-depth Technical Guide to D-Val-Leu-Lys-AMC: Structure, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fluorogenic substrate D-Val-Leu-Lys-AMC, a critical tool for the study of proteases, particularly plasmin. The guide covers its fundamental structure and properties, mechanism of action, detailed experimental protocols, and its role in relevant biological pathways.

Core Structure and Properties

This compound is a synthetic tripeptide, D-Valyl-L-leucyl-L-lysine, covalently linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). The inclusion of the D-isomer of valine at the N-terminus confers resistance to degradation by non-specific aminopeptidases, thereby increasing the substrate's stability and specificity in biological samples.

The key feature of this molecule is its fluorogenic nature. The AMC moiety is quenched in the intact peptide. Enzymatic cleavage of the amide bond between lysine and AMC releases the free fluorophore, which can be quantified by its fluorescence emission.

Data Presentation: Physicochemical and Kinetic Properties

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₁N₅O₅ | MedKoo Biosciences |

| Molecular Weight | ~515.65 g/mol | Echelon Biosciences[1] |

| Appearance | Off-white solid | AAT Bioquest[2] |

| Solubility | DMSO | AAT Bioquest[2] |

| Excitation Wavelength | 360-380 nm | Echelon Biosciences[1] |

| Emission Wavelength | 440-460 nm | Echelon Biosciences[1] |

Table 2: Kinetic Parameters for Plasmin

| Parameter | Value | Notes |

| Kₘ (Michaelis Constant) | 10-20 µM | Indicates a strong affinity of plasmin for the substrate.[3] |

| kcat (Catalytic Constant) | Highly dependent on experimental conditions (e.g., pH, temperature, buffer composition). Must be determined empirically for each specific assay setup. |

Mechanism of Action: Fluorogenic Detection of Protease Activity

The utility of this compound lies in its ability to act as a highly sensitive reporter of enzymatic activity. The substrate is specifically designed to be a target for proteases that cleave after a lysine residue, with plasmin being the primary enzyme of interest.[1][3]

Caption: Enzymatic cleavage of this compound by plasmin.

Experimental Protocols

Standard Plasmin Activity Assay

This protocol outlines the methodology for measuring plasmin activity using this compound in a 96-well plate format.

Caption: Workflow for a standard plasmin activity assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5.[4]

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

-

Plasmin Standard: Reconstitute purified plasmin in a suitable buffer (e.g., Plasmin Dilution Buffer) to create a stock solution (e.g., 1 mg/mL).[5]

-

-

Assay Procedure:

-

Standard Curve: Prepare a serial dilution of the plasmin standard in the assay buffer to generate a standard curve (e.g., 0, 50, 100, 150, 200, 250 ng/well).[5]

-

Sample Preparation: Add 2-50 µL of the sample containing plasmin to the wells.

-

Volume Adjustment: Adjust the volume in all standard and sample wells to 50 µL with the Assay Buffer.[5]

-

Pre-incubation: Incubate the 96-well plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Substrate Mix: Prepare a working solution of this compound by diluting the stock solution in the Assay Buffer to a final concentration of 1.3 mM.[4]

-

Initiation: Add 50 µL of the substrate mix to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex: 360 nm, Em: 450 nm) in kinetic mode for 10-20 minutes, taking readings every 1-2 minutes.[5]

-

-

Data Analysis:

-

Choose two time points within the linear phase of the reaction.

-

Calculate the change in relative fluorescence units (RFU) per minute (ΔRFU/min).

-

Plot the ΔRFU/min for the plasmin standards against their concentrations to generate a standard curve.

-

Determine the plasmin activity in the samples by interpolating their ΔRFU/min values from the standard curve.

-

Role in Signaling Pathways: The Fibrinolytic System

Plasmin, the primary enzyme that cleaves this compound, is the central component of the fibrinolytic system. This system is crucial for the dissolution of fibrin clots, thereby maintaining blood vessel patency. The activation of plasminogen to plasmin is tightly regulated by activators like tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).

Caption: Simplified diagram of the fibrinolytic pathway.

Applications in Research and Drug Development

The specific and sensitive nature of this compound makes it a valuable reagent in several areas:

-

Enzyme Kinetics and Characterization: It is widely used to determine the kinetic parameters (Kₘ, kcat) of plasmin and to study its activity under various conditions.

-

High-Throughput Screening (HTS): The fluorometric readout is ideal for HTS of compound libraries to identify potential inhibitors or activators of plasmin.

-

Thrombolysis Research: It enables the evaluation of the efficacy of thrombolytic agents, such as tPA, in plasma-based assays.[3]

-

Cancer Research: The plasminogen-plasmin system is implicated in tumor invasion and metastasis, making this substrate useful for studying these processes.[5]

References

Unveiling Proteolytic Activity: A Technical Guide to D-Val-Leu-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate D-Val-Leu-Lys-7-amido-4-methylcoumarin (D-Val-Leu-Lys-AMC), a sensitive tool for the detection and quantification of plasmin activity. This document outlines its spectral properties, a detailed experimental protocol for its use, and the key signaling pathway in which its target enzyme participates.

Core Principles and Spectral Characteristics

This compound is a synthetic peptide substrate designed for the specific measurement of plasmin, a critical serine protease involved in fibrinolysis. The peptide sequence, D-Val-Leu-Lys, is recognized and cleaved by plasmin. This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), resulting in a quantifiable increase in fluorescence. The intensity of the fluorescence signal is directly proportional to the enzymatic activity of plasmin.

The fluorogenic nature of this substrate offers high sensitivity, making it a valuable tool in various research and drug discovery applications.

Spectral Data

The fluorescence of the liberated AMC molecule is characterized by a distinct excitation and emission spectrum. While the intact this compound peptide is non-fluorescent, upon enzymatic cleavage, the free AMC can be detected. The spectral properties are summarized in the table below.

| Parameter | Wavelength Range (nm) | Specific Wavelength (nm) |

| Excitation | 360 - 380[1][2][3][4] | 341[5][6], 380 |

| Emission | 440 - 460[1][2][3][4] | 441[5][6], 460 |

Note: The specific optimal wavelengths for excitation and emission can vary slightly depending on the buffer conditions and the specific instrumentation used.

Experimental Protocol: Plasmin Activity Assay

This section provides a detailed methodology for quantifying plasmin activity using this compound.

Materials

-

This compound substrate

-

Human Plasmin (or sample containing plasmin)

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation and emission filters for the AMC fluorophore

Procedure

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be optimized based on the specific experimental requirements, a common starting point is 10 mM. Store the stock solution at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in the assay buffer to the desired final working concentration. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.

-

Enzyme Preparation: Prepare serial dilutions of human plasmin in the assay buffer. If testing unknown samples, prepare them in the same buffer.

-

Assay Reaction:

-

Pipette 50 µL of the plasmin dilutions or unknown samples into the wells of the 96-well microplate.

-

Include a negative control well containing 50 µL of assay buffer without the enzyme.

-

To initiate the reaction, add 50 µL of the this compound working solution to each well.

-

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

-

Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Subtract the fluorescence of the negative control from all experimental wells.

-

Determine the rate of the reaction (change in fluorescence intensity per unit of time) from the linear portion of the kinetic curve.

-

Plot the reaction rate as a function of the plasmin concentration to generate a standard curve.

-

The plasmin activity in unknown samples can be interpolated from this standard curve.

-

Signaling Pathway and Experimental Workflow

The primary role of plasmin is in the fibrinolytic pathway, where it degrades fibrin clots. This process is crucial for maintaining blood vessel patency. The enzymatic cleavage of this compound mimics the natural activity of plasmin on its physiological substrates.

The experimental workflow for a typical plasmin activity assay using this compound is a straightforward process involving reagent preparation, reaction initiation, and data acquisition.

References

- 1. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 5. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide on the Core Role of Plasmin in Fibrinolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrinolysis is a crucial physiological process responsible for the degradation of fibrin clots, ensuring the restoration of blood flow after vascular injury and preventing thrombosis.[1][2] The central enzyme in this cascade is plasmin , a serine protease that systematically breaks down the fibrin mesh of a thrombus.[1][3] Plasmin is generated from its inactive zymogen, plasminogen , which circulates in the plasma and is incorporated into the fibrin clot during its formation.[3][4] The activation of plasminogen and the subsequent activity of plasmin are meticulously regulated by a series of activators and inhibitors, maintaining a delicate balance between hemostasis and fibrin clearance.[2][5] An imbalance in this system can lead to severe pathological conditions, such as excessive bleeding or thrombotic events.[1][5] This guide provides a detailed examination of plasmin's function, its activation pathways, regulatory mechanisms, and the experimental methodologies used to investigate this vital system.

The Fibrinolytic Pathway: Plasminogen Activation and Regulation

The conversion of plasminogen into the active enzyme plasmin is the rate-limiting step in fibrinolysis and is primarily orchestrated by two key physiological plasminogen activators: tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[4][6]

Plasminogen Activators

-

Tissue-Type Plasminogen Activator (tPA): Synthesized predominantly by endothelial cells, tPA is considered the principal activator of plasminogen in the context of fibrinolysis.[5][7] Its activity is significantly enhanced—by several orders of magnitude—in the presence of fibrin.[6][8] tPA binds with high affinity to fibrin, forming a ternary complex with plasminogen.[6] This colocalization dramatically increases the catalytic efficiency of plasmin generation, thereby localizing fibrinolytic activity to the site of the clot and minimizing systemic proteolysis.[7][9]

-

Urokinase-Type Plasminogen Activator (uPA): While also capable of activating plasminogen, uPA is thought to play a more prominent role in pericellular proteolysis, such as in tissue remodeling, cell migration, and inflammation, rather than intravascular clot dissolution.[4][5] uPA can be found as a single-chain zymogen (pro-uPA) that can be activated to a two-chain form.[4]

The Central Role of Plasmin

Once activated by the cleavage of the Arg561-Val562 peptide bond, plasmin systematically degrades the fibrin polymer into soluble fibrin degradation products (FDPs).[4] Plasmin is a relatively non-specific protease, and its activity is not limited to fibrin; it can also degrade other plasma proteins and extracellular matrix components, including fibrinogen, fibronectin, and laminin.[3] This broad substrate specificity underscores the importance of the tight regulation of its activity.

Regulation of Fibrinolysis

The fibrinolytic system is tightly controlled at multiple levels by a series of specific inhibitors to prevent premature clot dissolution or excessive systemic plasmin activity.

-

α2-Antiplasmin (α2-AP): This is the principal physiological inhibitor of plasmin.[2][12] It circulates in the plasma and rapidly forms a stable, inactive 1:1 stoichiometric complex with free plasmin, effectively neutralizing its proteolytic activity.[2][14] During clot formation, α2-AP is cross-linked to the fibrin mesh by Factor XIIIa, which helps to make the clot more resistant to lysis.[2]

-

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI): TAFI provides a unique link between the coagulation and fibrinolytic cascades. It is activated by the thrombin-thrombomodulin complex to its active form, TAFIa.[15] TAFIa is a carboxypeptidase that removes C-terminal lysine residues from partially degraded fibrin.[15] These lysine residues serve as crucial binding sites for both plasminogen and tPA, enhancing the efficiency of plasmin generation. By removing these binding sites, TAFIa effectively dampens fibrinolysis and stabilizes the clot.[15]

Quantitative Data on the Fibrinolytic System

The interactions and activities of the components of the fibrinolytic system can be described by quantitative parameters. The following tables summarize key kinetic data and physiological concentrations.

Table 1: Kinetic Parameters for Plasminogen Activation by tPA

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| KM | In absence of fibrin | 83 µM | [6][8] |

| KM | In presence of fibrin | 0.18 µM | [6][8] |

| kcat | In absence of fibrin | 0.07 s-1 | [6][8] |

| kcat | In presence of fibrin | 0.28 s-1 |[6][8] |

Table 2: Kinetic Parameters for Plasmin and its Substrates

| Enzyme/Substrate | Parameter | Value | Reference |

|---|---|---|---|

| Plasmin (human) | KM for S-2251 | 0.3 mM | [16] |

| Streptokinase-Plasminogen | KM for S-2251 | 0.2 mM |[16] |

Table 3: Inhibition Kinetics

| Inhibitor | Target | Parameter | Value | Reference |

|---|---|---|---|---|

| PAI-1 | Single-chain tPA | ka (second-order rate constant) | 1.6 x 107 M-1s-1 | [11] |

| PAI-1 | Two-chain tPA | ka (second-order rate constant) | 3.9 x 107 M-1s-1 | [11] |

| PAI-1 | uPA (high Mr) | ka (second-order rate constant) | 2.5 x 107 M-1s-1 | [11] |

| α2-Antiplasmin | Plasmin | ka (second-order rate constant) | ~107 M-1s-1 |[14] |

Table 4: Physiological Plasma Concentrations of Fibrinolytic Components

| Component | Concentration | Reference |

|---|---|---|

| Plasminogen | ~2 µM | [5] |

| tPA | 5-10 µg/L (~70-140 pM) | [5] |

| PAI-1 (active) | ~1.10 ng/mL (~23 pM) | [13] |

| α2-Antiplasmin | ~1 µM |[2] |

Experimental Protocols

Investigating the fibrinolytic system requires a variety of specialized assays. Below are detailed methodologies for three key experiments.

Chromogenic Plasmin Activity Assay

This assay measures the activity of plasmin by quantifying its ability to cleave a specific chromogenic substrate, such as S-2251 (H-D-Val-Leu-Lys-pNA). The cleavage of the substrate releases p-nitroaniline (pNA), which produces a yellow color that can be measured spectrophotometrically at 405 nm.[16][17]

Materials:

-

Microplate reader capable of reading absorbance at 405 nm.[18][19]

-

96-well microplates.[18]

-

Purified plasmin or a sample containing plasmin activity.

-

Chromogenic substrate S-2251 (e.g., from Diapharma or Chromogenix).[16][18]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

-

Stop Reagent (e.g., 20% acetic acid).[1]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of S-2251 by reconstituting the lyophilized powder in sterile water to a concentration of 3-4 mM. This solution is stable for months at 2-8°C.[16]

-

Prepare working dilutions of the plasmin standard and experimental samples in the assay buffer.

-

-

Assay Setup:

-

Reaction and Measurement:

-

Initiate the reaction by adding 100-150 µL of the S-2251 working solution to each well.[18][19]

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.[18]

-

Measure the change in absorbance at 405 nm (ΔA405) over time. Readings can be taken kinetically every minute for 15-60 minutes.[18][19]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve.

-

Construct a standard curve by plotting the reaction rate against the concentration of the plasmin standards.

-

Determine the plasmin activity in the unknown samples by interpolating their reaction rates from the standard curve.

-

Fibrin Zymography

Fibrin zymography is a technique used to detect fibrinolytic enzymes, such as tPA and uPA, based on their ability to degrade fibrin incorporated into a polyacrylamide gel.

Materials:

-

SDS-PAGE electrophoresis equipment.

-

Fibrinogen, Plasminogen, and Thrombin.[20]

-

Standard polyacrylamide gel reagents.

-

Non-reducing sample buffer.

-

Washing Buffer (e.g., Tris buffer containing 2.5% Triton X-100).

-

Incubation Buffer (e.g., Tris buffer with CaCl2).[21]

-

Coomassie Brilliant Blue staining and destaining solutions.[21]

Procedure:

-

Gel Preparation:

-

Prepare a standard 10-12% polyacrylamide separating gel.[20]

-

Before polymerization, add fibrinogen (to a final concentration of ~1-2 mg/mL) and plasminogen (~25 µg/mL) to the gel solution.[20]

-

Mix gently to avoid bubbles and add thrombin (~1 U/mL) to initiate fibrin polymerization within the gel matrix.[20]

-

Pour the gel and allow it to polymerize completely.

-

-

Sample Preparation and Electrophoresis:

-

Mix protein samples (e.g., cell culture supernatants, plasma) with non-reducing SDS-PAGE sample buffer. Do not boil the samples, as this will irreversibly denature the enzymes.[22]

-

Load the samples and a molecular weight marker onto the gel.

-

Perform electrophoresis at a constant voltage at 4°C until the dye front reaches the bottom of the gel.[21]

-

-

Enzyme Renaturation and Incubation:

-

After electrophoresis, remove the gel and wash it 2-3 times for 30 minutes each in the Washing Buffer at room temperature with gentle agitation. This step removes SDS and allows the enzymes to renature.[21]

-

Incubate the gel in the Incubation Buffer overnight at 37°C. During this time, the activated plasmin will degrade the fibrin in the regions where fibrinolytic enzymes are present.[21]

-

-

Staining and Visualization:

In Vitro Turbidimetric Clot Lysis Assay

This assay provides a global assessment of fibrinolysis by measuring the formation and subsequent lysis of a plasma clot in vitro. The turbidity (optical density) of the plasma is monitored over time, which increases during clot formation and decreases as the clot is lysed.[23][24]

Materials:

-

Microplate reader capable of reading absorbance at 405 nm at 37°C.[3][25]

-

96-well flat-bottom microplates.[26]

-

Citrated platelet-poor plasma (PPP).[24]

-

Coagulation initiator (e.g., thrombin or tissue factor).[24][25]

-

Calcium Chloride (CaCl2) solution.[26]

-

Assay buffer (e.g., HEPES or Tris-buffered saline).

Procedure:

-

Assay Setup:

-

Initiation of Clotting and Lysis:

-

Data Analysis:

-

Plot absorbance (turbidity) versus time. The resulting curve will show an initial increase as the fibrin clot forms, a plateau, and then a decrease as the clot lyses.[26]

-

Key parameters can be derived from this curve, including:

-

Visualizations of Fibrinolytic Pathways and Processes

The following diagrams, created using the DOT language, illustrate the core concepts of fibrinolysis.

Caption: The core fibrinolysis pathway, highlighting plasminogen activation and key regulatory inhibitors.

Caption: Experimental workflow for the in vitro turbidimetric clot lysis assay.

Caption: Logical relationships between activators, inhibitors, and core components of fibrinolysis.

References

- 1. endotell.ch [endotell.ch]

- 2. Alpha2-Plasmin Inhibitor Assays [practical-haemostasis.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasminogen activator - Wikipedia [en.wikipedia.org]

- 5. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of the activation of plasminogen by natural and recombinant tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A region of tissue plasminogen activator that affects plasminogen activation differentially with various fibrin(ogen)-related stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of the interactions between plasminogen activator inhibitor 1 and both urokinase and tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of the inhibition of plasminogen activators by the plasminogen-activator inhibitor. Evidence for 'second-site' interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The roles of alpha 2-antiplasmin and plasminogen activator inhibitor 1 (PAI-1) in the inhibition of clot lysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 28-day thawed plasma maintains α2-antiplasmin levels and inhibits tPA-induced fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchmap.jp [researchmap.jp]

- 15. TAFIa, PAI-1 and alpha-antiplasmin: complementary roles in regulating lysis of thrombi and plasma clots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. endotell.ch [endotell.ch]

- 17. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Plasmin enzymatic activity assay [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. med.upenn.edu [med.upenn.edu]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Journal Club: Validation of a clot lysis assay for potency [mpl.loesungsfabrik.de]

- 26. researchgate.net [researchgate.net]

D-Val-Leu-Lys-AMC: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides detailed product information, handling protocols, and experimental methodologies for the fluorogenic plasmin substrate, D-Val-Leu-Lys-7-amino-4-methylcoumarin (D-Val-Leu-Lys-AMC). This document is intended to serve as a core technical resource for professionals in research and drug development.

Product Information

This compound is a sensitive and selective fluorogenic substrate for plasmin, a key serine protease involved in fibrinolysis, tissue remodeling, and cell migration. The cleavage of the peptide sequence by plasmin releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, allowing for the direct and continuous measurement of plasmin activity.

Physical and Chemical Properties

Quantitative data for this compound are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the product. The most commonly cited molecular weight for the trifluoroacetate (TFA) salt is approximately 629.67 g/mol , while the free peptide is around 515.31 g/mol .[1][2] One supplier reports a significantly higher molecular weight of 743.69 g/mol ; users should refer to the product-specific certificate of analysis.

| Property | Value | Source(s) |

| Molecular Formula | C28H44N6O5 (Free Peptide) | N/A |

| Molecular Weight | ~515.31 g/mol (Free Peptide)[2] | [1][2] |

| ~629.67 g/mol (TFA Salt)[3] | [3] | |

| 743.69 g/mol | ||

| Appearance | Off-white to white solid | [4] |

| Purity | Typically ≥95% or ≥96% | [2] |

| Solubility | Soluble in DMSO (>5 mg/mL)[2] and PBS | [2] |

Spectral Properties

The fluorescence of the liberated AMC group is the basis for plasmin activity assays using this substrate.

| Spectral Property | Wavelength (nm) | Source(s) |

| Excitation Maximum (Ex) | 341 - 380 | [2][3][5] |

| Emission Maximum (Em) | 441 - 460 | [2][3][5] |

Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and performance.

Storage Recommendations

| Condition | Details | Source(s) |

| Long-term Storage | Freeze at ≤ -15°C (ideally -20°C)[2][4] | [2][4] |

| Light Sensitivity | Minimize light exposure[4] | [4] |

| Shelf Life | Typically 12 months upon receipt when stored correctly | [4] |

| Stock Solutions | Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | N/A |

Safety Precautions

This compound is intended for research use only.[6] Standard laboratory safety practices should be employed.

| Precaution | Guideline | Source(s) |

| Personal Protective Equipment | Wear appropriate gloves, lab coat, and safety goggles.[7] | [7] |

| Inhalation | Avoid breathing dust, vapors, mist, or gas.[7][8] Use in a well-ventilated area or with local exhaust ventilation.[7] | [7][8] |

| Contact | Avoid contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] | [7][8] |

| Ingestion | Do not ingest. If swallowed, rinse mouth with water if the person is conscious.[8] | [8] |

| Disposal | Dispose of waste in accordance with all applicable local, state, and federal regulations. | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in plasmin activity assays.

Preparation of Stock Solutions

-

This compound Stock Solution (e.g., 10 mM):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve in high-quality, anhydrous DMSO to the desired concentration (e.g., 10 mM).[6] A table for preparing common stock solution concentrations is available from some suppliers.[6]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

-

-

Assay Buffer (e.g., Tris-Buffered Saline):

-

A common assay buffer consists of 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

The specific buffer composition may need to be optimized depending on the experimental requirements.

-

-

Plasmin Enzyme Solution:

-

Prepare a stock solution of purified plasmin in an appropriate buffer (e.g., 50% glycerol to prevent freezing at -20°C).

-

Immediately before the assay, dilute the plasmin stock to the desired working concentration in the assay buffer. Keep the enzyme on ice.

-

Fluorometric Plasmin Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the this compound stock solution with assay buffer to the final desired concentration (e.g., 2X the final assay concentration). A typical final concentration is in the low micromolar range.

-

Enzyme Working Solution: Prepare serial dilutions of the plasmin enzyme in cold assay buffer.

-

Inhibitor Solutions (if applicable): Prepare dilutions of any plasmin inhibitors to be tested.

-

-

Assay Procedure:

-

Add 50 µL of the plasmin enzyme working solution or inhibitor/enzyme mixture to each well of a black, clear-bottom 96-well plate.

-

Include wells with assay buffer only as a negative control (no enzyme).

-

Include wells with a known concentration of free AMC as a standard for calibration.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well. The final volume in each well should be 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 15-60 minutes at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

The enzyme activity can be calculated by comparing the reaction rates to the fluorescence of the AMC standard curve.

-

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for studying the plasminogen activation system, which plays a crucial role in numerous physiological and pathological processes.

The Plasminogen Activation System

Caption: The Plasminogen Activation Signaling Pathway.

Experimental Workflow for Plasmin Activity Measurement

The following diagram illustrates a typical workflow for measuring plasmin activity or screening for plasmin inhibitors using this compound.

Caption: Experimental Workflow for a Fluorometric Plasmin Assay.

References

- 1. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 2. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Safety and Storage Guidelines for D-Val-Leu-Lys-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage protocols for D-Val-Leu-Lys-7-amino-4-methylcoumarin (D-Val-Leu-Lys-AMC), a fluorogenic substrate for plasmin and other related serine proteases. Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and achieving reproducible experimental results.

Compound Information

| Property | Value | Source |

| Chemical Name | D-valyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | N/A |

| Synonyms | D-VLK-AMC | N/A |

| Molecular Formula | C₂₇H₄₁N₅O₅ | [1] |

| Molecular Weight | 515.65 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Safety and Handling

This compound is intended for research use only. The toxicological properties have not been thoroughly investigated, and it should be handled with care.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

Handling Precautions

-

Avoid inhalation of dust. Handle in a well-ventilated area or in a fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Fire and Explosion Hazards

-

Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Hazardous Combustion Products: May emit toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE. Isolate the hazard area and deny entry to unnecessary and unprotected personnel.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, place it in a suitable container for disposal, and clean the spill area thoroughly with soap and water.

Storage and Stability

Proper storage of this compound is critical to maintain its activity and ensure the reliability of experimental results.

Solid Form

| Storage Condition | Stability | Source |

| Store at -20°C in a dry, dark place. | ≥ 4 years | [1] |

In Solution

| Solvent | Storage Condition | Stability | Source |

| DMSO | -20°C | Up to 1 month | [4] |

| DMSO | -80°C | Up to 6 months | [4] |

| Aqueous Buffer | Room Temperature | Not recommended for more than one day | [1] |

Note: It is highly recommended to prepare fresh aqueous working solutions daily from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.

Experimental Protocols

The following provides a general protocol for a plasmin activity assay using this compound. This should be optimized for your specific experimental conditions.

Reagent Preparation

Stock Solution (e.g., 10 mM in DMSO):

To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 515.65 g/mol ), dissolve 5.16 mg of the compound in 1 mL of high-purity DMSO.

Assay Buffer:

A common assay buffer for plasmin is Tris-based. For example: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. The optimal buffer composition may vary depending on the specific application.

Plasmin Activity Assay Workflow

The following diagram illustrates a typical workflow for a fluorometric plasmin activity assay.

Caption: A generalized workflow for a plasmin activity assay using this compound.

Detailed Assay Protocol (96-well plate format)

-

Prepare Reagents:

-

Prepare the desired concentrations of plasmin and any inhibitors in Assay Buffer.

-

Prepare the this compound working solution by diluting the DMSO stock solution in Assay Buffer to the final desired concentration (e.g., 10-100 µM). Protect the working solution from light.

-

-

Assay Plate Setup:

-

Add Assay Buffer to all wells.

-

Add the plasmin solution to the appropriate wells.

-

Add any inhibitors to the appropriate wells.

-

Include appropriate controls:

-

No-enzyme control: Assay Buffer and substrate only.

-

No-substrate control: Assay Buffer and enzyme only.

-

Vehicle control (if using inhibitors): Assay Buffer, enzyme, and the same concentration of DMSO as in the inhibitor wells.

-

-

-

Initiate the Reaction:

-

Add the this compound working solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Excitation Wavelength: ~350-360 nm

-

Emission Wavelength: ~440-460 nm

-

-

Data Analysis:

-

For each well, plot the relative fluorescence units (RFU) against time.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Compare the reaction rates between different conditions to determine plasmin activity or the effect of inhibitors.

-

Logical Decision Tree for Handling Spills

The following diagram provides a decision-making process for handling a spill of this compound.

Caption: A decision tree for the safe handling of a this compound spill.

References

introduction to AMC-based fluorogenic substrates

An In-depth Technical Guide to AMC-Based Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-4-methylcoumarin (AMC) is a blue-emitting fluorescent dye that has become a cornerstone in the development of fluorogenic substrates for detecting enzymatic activity.[1][2] In their unconjugated form, AMC-based substrates are typically non-fluorescent or exhibit very low fluorescence.[3] These substrates are ingeniously designed by linking a specific peptide or other molecular recognition sequence to the amino group of AMC.[4] When a target enzyme cleaves this linkage, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity that can be easily measured.[4][5] This "turn-on" fluorescence mechanism provides a highly sensitive and direct method for quantifying enzyme activity in real-time.[3]

The versatility of this system allows for the design of specific substrates for a wide array of enzymes, particularly proteases, by simply modifying the attached recognition sequence.[6][7] This has made AMC-based assays invaluable tools in basic research for studying enzyme kinetics and specificity, as well as in high-throughput screening (HTS) campaigns for the discovery of novel enzyme inhibitors in drug development.[3][5]

Core Principles and Properties

The fundamental principle of AMC-based substrates lies in the quenching of the AMC fluorophore when it is part of a larger molecule, typically through an amide bond with a peptide.[4] Upon enzymatic hydrolysis of this bond, the highly fluorescent free AMC is liberated.[7] The rate of AMC release is directly proportional to the enzyme's activity.

Mechanism of Action

The enzymatic cleavage of an AMC-substrate is a straightforward hydrolytic reaction. The enzyme recognizes the specific sequence conjugated to the AMC and catalyzes the cleavage of the amide bond, releasing the peptide fragment and free AMC. The subsequent fluorescence measurement provides a sensitive readout of the reaction progress.

Spectroscopic Properties

Free AMC has distinct excitation and emission spectra in the blue fluorescence range. While the exact wavelengths can vary slightly depending on the solvent and pH, they are generally consistent across different experimental setups.[1][4][8]

| Parameter | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 341 - 380 | [4][7][8][9] |

| Emission Maximum | 440 - 460 | [1][5][7][8][9] |

Applications in Research and Drug Development

The adaptability of the peptide sequence makes AMC substrates suitable for a vast range of enzymatic assays.

-

Protease Activity Assays : This is the most common application. Substrates are designed to be specific for various proteases, including caspases (e.g., Ac-DEVD-AMC for caspase-3), thrombin, cathepsins, and matrix metalloproteinases (MMPs).[6][10][11][12]

-

Deubiquitinating Enzyme (DUB) Assays : Ubiquitin-AMC (Ub-AMC) is a widely used fluorogenic substrate to measure the activity of DUBs, which play a crucial role in the ubiquitin-proteasome system.[3]

-

High-Throughput Screening (HTS) : The simplicity and sensitivity of the assay make it ideal for HTS of compound libraries to identify potential enzyme inhibitors.[3][5]

-

Enzyme Kinetics : These substrates are used to determine key kinetic parameters such as Km and kcat, providing insights into enzyme efficiency and substrate specificity.[7][13]

| Substrate Example | Target Enzyme(s) | Application Area |

| Ac-DEVD-AMC | Caspase-3, Caspase-7 | Apoptosis research, cancer drug development[14] |

| Z-GGR-AMC | Thrombin, Trypsin | Coagulation studies, hemostasis research[15][16] |

| Ubiquitin-AMC (Ub-AMC) | Deubiquitinating Enzymes (DUBs) | Ubiquitin pathway research, oncology[3] |

| Suc-LLVY-AMC | Proteasome (Chymotrypsin-like activity) | Proteasome function, cancer, neurodegeneration[17] |

| Ac-VLTK-AMC | C11 Protease (PmC11) | Bacterial pathogenesis, microbiology[13] |

Key Experimental Protocols

Accurate and reproducible results depend on carefully executed experimental protocols. Below are methodologies for a general enzyme assay, a specific caspase-3 assay, and the essential AMC standard curve generation.

General Experimental Workflow

The workflow for most AMC-based assays follows a similar pattern, from reagent preparation to data analysis.

Detailed Protocol 1: Caspase-3 Activity Assay in Cell Lysates

This protocol is adapted from methodologies for the widely used Ac-DEVD-AMC substrate to measure apoptosis-induced caspase-3 activation.[11][14][18][19]

1. Materials and Reagents:

-

Cells: Adherent or suspension cells, treated to induce apoptosis and untreated controls.

-

PBS (Phosphate-Buffered Saline): Ice-cold.

-

Cell Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM NaH₂PO₄/NaHPO₄ (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi.[11]

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT. Prepare fresh before use.[11]

-

Caspase-3 Substrate: Ac-DEVD-AMC. Prepare a 10 mM stock solution in DMSO. Store at -20°C.[19]

-

96-well Plate: Black, flat-bottom for fluorescence measurements.

2. Cell Lysate Preparation:

-

For Adherent Cells: Decant media, wash cells once with ice-cold PBS. Aspirate PBS and add ice-cold Lysis Buffer (e.g., 1 mL per 10-20 million cells). Scrape cells and transfer the lysate to a microfuge tube.

-

For Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min). Wash with ice-cold PBS and pellet again. Resuspend the pellet in ice-cold Lysis Buffer.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the enzyme source. Determine protein concentration using a standard method (e.g., BCA assay).

3. Assay Procedure:

-

Dilute the cell lysate to a final concentration of 0.5 - 2 mg/mL in Assay Buffer.

-

Prepare the substrate working solution. Dilute the 10 mM Ac-DEVD-AMC stock to a final concentration of 20-50 µM in Assay Buffer.

-

In each well of the 96-well plate, add 50 µL of cell lysate. Include wells for non-apoptotic lysates (negative control) and a buffer-only blank.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[11][14] Readings can be taken kinetically (e.g., every 5-10 minutes for 1-2 hours) or as a single endpoint measurement.

Detailed Protocol 2: AMC Standard Curve Generation

To convert relative fluorescence units (RFU) into the absolute amount of product formed (moles of AMC), a standard curve is essential.[19][20]

1. Materials and Reagents:

-

7-Amino-4-methylcoumarin (AMC) Standard: Prepare a ~10 mM stock solution in DMSO.[19]

-

Assay Buffer: Use the same buffer as in the enzyme assay.

-

96-well Plate: Black, flat-bottom.

2. Procedure:

-

Determine the precise concentration of the AMC stock solution spectrophotometrically by measuring its absorbance at 354 nm (Molar extinction coefficient ε ≈ 17,800 M⁻¹cm⁻¹ in methanol).

-

Prepare a series of dilutions of the AMC stock solution in Assay Buffer. A typical concentration range would be from 0 µM to 25 µM (e.g., 0, 0.5, 1, 2.5, 5, 10, 15, 25 µM).

-

Add 100 µL of each AMC dilution to separate wells of the 96-well plate in triplicate. Include a buffer-only blank (0 µM AMC).

-

Measure the fluorescence in the plate reader using the same settings (excitation/emission wavelengths, gain) as for the enzyme assay.

-

Subtract the average fluorescence of the blank from all other measurements.

-

Plot the background-subtracted RFU (y-axis) against the known AMC concentration (x-axis).

-

Perform a linear regression to obtain the slope of the line (RFU/µM). This slope is the conversion factor used to calculate the amount of AMC produced in the enzymatic reaction.

Data Presentation and Analysis

Quantitative Data Summary

Kinetic parameters derived from AMC-based assays provide critical information about an enzyme's efficiency and its affinity for a given substrate.

| Substrate | Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Ac-VLTK-AMC | PmC11 | 20.4 ± 2.0 | 3.3 ± 0.1 | 1.6 x 10⁵ | [13] |

| Ac-VLGK-AMC | PmC11 | ~185.8 | ~3.6 | 1.9 x 10⁴ | [13] |

| UAMC-1110 analogue (6b) | FAP | 12 ± 1 | 0.49 ± 0.01 | 4.1 x 10⁴ | [21] |

| UAMC-1110 analogue (6b) | PREP | 11 ± 1 | 0.015 ± 0.0002 | 1.4 x 10³ | [21] |

Data Analysis Workflow

-

Record Raw Data: Collect fluorescence readings (RFU) over time.

-

Subtract Background: For each time point, subtract the RFU value of the buffer/no-enzyme control.

-

Convert RFU to Moles: Use the slope from the AMC standard curve to convert the background-subtracted RFU into the concentration of AMC produced ([AMC] in µM).

-

[AMC] (µM) = (RFU_sample - RFU_blank) / Slope_standard_curve

-

-

Calculate Initial Velocity (V₀): Plot [AMC] versus time. The initial, linear portion of this curve represents the initial velocity (V₀). The slope of this linear portion is the reaction rate (e.g., in µM/min).

-

Determine Specific Activity: Normalize the velocity to the amount of enzyme used in the assay.

-

Specific Activity (e.g., nmol/min/mg) = (V₀ (µM/min) * Total Volume (L)) / (Protein amount (mg) * 1000)

-

Apoptosis Signaling Context

The Caspase-3 assay is a functional measure of apoptosis. An external or internal stimulus triggers a cascade of events culminating in the activation of executioner caspases like Caspase-3, which then cleave key cellular proteins, leading to cell death. The Ac-DEVD-AMC substrate acts as an artificial target to directly report on this key event.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chempep.com [chempep.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 6. Fluorogenic substrates [eurogentec.com]

- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. scbt.com [scbt.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. static.igem.org [static.igem.org]

- 21. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Plasmin Activity using D-Val-Leu-Lys-AMC

Introduction

Plasmin is a crucial serine protease in the circulatory system primarily responsible for fibrinolysis, the process of dissolving fibrin blood clots. The inactive zymogen, plasminogen, is converted to active plasmin by activators such as tissue plasminogen activator (tPA). The activity of plasmin is tightly regulated, and its dysregulation is implicated in various pathological conditions, including thrombosis and cancer metastasis.

The D-Val-Leu-Lys-AMC assay provides a sensitive and continuous method for measuring plasmin activity. This compound is a synthetic fluorogenic substrate specifically designed for plasmin.[1] The principle of this assay is based on the cleavage of the amide bond between L-Lysine and 7-amino-4-methylcoumarin (AMC) by plasmin. Upon cleavage, the highly fluorescent AMC moiety is released, and the resulting fluorescence can be measured kinetically. The rate of fluorescence increase is directly proportional to the plasmin activity. This method is suitable for high-throughput screening of plasmin inhibitors and for studying plasmin kinetics in various biological samples.[1]

Data Presentation

Quantitative data for the this compound substrate and typical assay parameters are summarized below.

Table 1: Substrate Specifications

| Parameter | Value | Reference |

| Full Name | D-Valyl-L-Leucyl-L-Lysine 7-amino-4-methylcoumarin | [1] |

| Abbreviation | This compound, vLK-AMC | [1] |

| Molecular Weight | ~515 - 552 g/mol (varies with salt form) | [1][2] |

| Excitation Wavelength | 360 - 380 nm | [3][4] |

| Emission Wavelength | 440 - 460 nm | [3][4] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][5] |

| Storage | Store at -20°C, protected from light | [2][6] |

Table 2: Kinetic and Assay Parameters

| Parameter | Value | Reference |

| Michaelis Constant (Km) for Plasmin | ~10 - 20 µM | [1] |

| Recommended Assay pH | 7.5 | |

| Recommended Assay Temperature | 37°C | |

| Final Substrate Concentration | 10 - 100 µM | General Recommendation |

| Final Enzyme Concentration | 0.0025 - 0.010 units/mL |

Experimental Protocols

3.1. Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.5):

-

Dissolve 6.06 g of Tris base and 5.84 g of NaCl in 800 mL of purified water.

-

Adjust the pH to 7.5 at 37°C using 1N HCl.

-

Bring the final volume to 1 L with purified water.

-

Filter sterilize and store at 4°C.

-

-

This compound Substrate Stock Solution (10 mM):

-

Prepare the stock solution by dissolving the substrate in DMSO. For a 10 mM stock using a substrate with a molecular weight of 552.11 g/mol , dissolve 5.52 mg in 1 mL of DMSO.[1][5]

-

Vortex to ensure it is fully dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Human Plasmin Stock Solution (1 Unit/mL):

-

Reconstitute commercially available human plasmin in cold, purified water to a concentration of 1 Unit/mL.

-

Prepare fresh immediately before use and keep on ice.

-

-

AMC Standard Stock Solution (1 mM):

-

Dissolve 1.75 mg of 7-amino-4-methylcoumarin (MW = 175.19 g/mol ) in 10 mL of DMSO to create a 1 mM stock solution.

-

Store at -20°C, protected from light.

-

3.2. Assay Procedure (96-well plate format)

-

Prepare Working Solutions:

-

Plasmin Working Solution: Dilute the Plasmin Stock Solution (1 Unit/mL) in cold Assay Buffer to an appropriate concentration (e.g., 0.05-0.20 Units/mL). The final concentration in the well will be 0.0025-0.010 Units/mL.

-

Substrate Working Solution: Dilute the this compound Stock Solution (10 mM) in Assay Buffer to the desired final concentration. For example, to achieve a final concentration of 20 µM in a 200 µL reaction volume, prepare a 40 µM working solution (2X).

-

-

Set up the Reaction Plate:

-

Add 100 µL of Assay Buffer to the blank wells.

-

Add 100 µL of the Substrate Working Solution to the sample and control wells.

-

For inhibitor studies, add the inhibitor compound to the desired wells and pre-incubate with the enzyme for 10-15 minutes before adding the substrate.

-

-

Initiate the Reaction:

-

Add 100 µL of the Plasmin Working Solution to the sample wells.

-

Add 100 µL of Assay Buffer to the substrate control wells (to measure background fluorescence).

-

The total volume in each well should be 200 µL.

-

-

Measure Fluorescence:

3.3. AMC Standard Curve Generation

-

Prepare a series of dilutions of the AMC Standard Stock Solution (1 mM) in Assay Buffer, ranging from 0 µM to 25 µM.

-

Add 200 µL of each dilution to separate wells of the 96-well plate.

-

Measure the fluorescence at the same excitation and emission wavelengths used for the kinetic assay.

-

Plot the fluorescence intensity (RFU) against the AMC concentration (µM) to generate a standard curve. Calculate the linear regression equation (y = mx + c).

3.4. Data Analysis

-

Calculate the rate of reaction (V) in RFU/min from the linear portion of the kinetic curve for each sample.

-

Subtract the rate of the blank (substrate only) from the sample rates to correct for background fluorescence.

-

Convert the corrected rate (RFU/min) to the rate of AMC production (µmol/min) using the slope (m) from the AMC standard curve:

-

Activity (µmol/min) = (Corrected Rate [RFU/min]) / (Slope of Standard Curve [RFU/µM])

-

-

The specific activity of plasmin can be expressed as µmol of AMC released per minute per mg of enzyme.

Visualizations

Caption: Plasminogen activation and fibrinolysis pathway.

Caption: Experimental workflow for the plasmin activity assay.

Caption: Enzymatic cleavage of this compound by plasmin.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]